molecular formula C11H9NO3 B2766896 2-Hydroxy-4-pyrrol-1-yl-benzoic acid CAS No. 35580-52-0

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

Cat. No. B2766896
CAS RN: 35580-52-0
M. Wt: 203.197
InChI Key: QRYBHHIRDQQZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is 1S/C11H9NO3/c13-10-7-8 (12-5-1-2-6-12)3-4-9 (10)11 (14)15/h1-7,13H, (H,14,15) .


Physical And Chemical Properties Analysis

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a powder at room temperature . It has a melting point of 243-245°C .

Scientific Research Applications

Medicinal Chemistry

Pyrrole is a biologically active scaffold that possesses a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .

Anticancer Activity

Some derivatives of pyrrole have exhibited good cytotoxic activity against certain cancer cell lines . The specific methods of application or experimental procedures, as well as the detailed results or outcomes, were not specified in the source.

Antibacterial and Antifungal Activity

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Antibacterial and Antitubercular Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity . Some of the synthesized compounds showed strong antibacterial and antitubercular properties . A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds .

Antipsychotic Activity

Pyrrole ring system is known to have many biological properties such as antipsychotic . The specific methods of application or experimental procedures, as well as the detailed results or outcomes, were not specified in the source.

β-adrenergic Antagonist Activity

Pyrrole-containing drugs are known to have β-adrenergic antagonist activity . These compounds can be used to treat conditions like hypertension and heart disease. The specific methods of application or experimental procedures, as well as the detailed results or outcomes, were not specified in the source.

Antiprotozoal Activity

Pyrrole-containing drugs are known to have antiprotozoal activity . These compounds can be used to treat diseases caused by protozoa. The specific methods of application or experimental procedures, as well as the detailed results or outcomes, were not specified in the source.

Antimalarial Activity

Some pyrrole derivatives are known to have antimalarial properties . They can be used in the treatment of malaria. The specific methods of application or experimental procedures, as well as the detailed results or outcomes, were not specified in the source.

Safety And Hazards

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-4-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYBHHIRDQQZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

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